1-Bromo-4-chloro-2-(methoxymethyl)benzene
Description
1-Bromo-4-chloro-2-(methoxymethyl)benzene (C₈H₈BrClO, MW ≈ 235.35 g/mol) is a halogenated aromatic compound featuring bromo, chloro, and methoxymethyl substituents. The methoxymethyl group (–CH₂OCH₃) imparts moderate electron-donating effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and serving as an intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-bromo-4-chloro-2-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMHGKLDYVJMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, a benzene derivative undergoes substitution reactions with bromine and chlorine in the presence of a catalyst. The methoxymethyl group can be introduced through a reaction with methanol under acidic conditions .
Industrial Production Methods
Industrial production of 1-Bromo-4-chloro-2-(methoxymethyl)benzene typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of specialized equipment to handle the reagents and control the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or convert the methoxymethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: Products include dehalogenated compounds or compounds with reduced functional groups.
Scientific Research Applications
1-Bromo-4-chloro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. It is also used in studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives may have potential medicinal properties.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(methoxymethyl)benzene depends on the specific reactions it undergoesThe presence of bromine and chlorine atoms makes the compound reactive towards nucleophiles, while the methoxymethyl group can participate in various chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Variations
1-Bromo-4-chloro-2-(prop-1-en-2-yl)benzene (3f)
- Formula : C₉H₈BrCl
- MW : 229.95 g/mol
- Key Features : Replaces methoxymethyl with an alkenyl group (–CH₂C=CH₂).
- Reactivity : The alkenyl group enables Diels-Alder or polymerization reactions, contrasting with the ether stability of methoxymethyl. NMR data (δ 5.28–5.25 ppm for alkenyl protons) highlights its unsaturated character .
- Applications : Suitable for cycloadditions but less stable under oxidative conditions compared to the target compound.
4-Bromo-2-chloro-1-methoxybenzene
- Formula : C₇H₆BrClO
- MW : 221.48 g/mol
- Key Features : Methoxy (–OCH₃) at position 1 instead of methoxymethyl at position 2.
- Electronic Effects: Methoxy is a stronger electron donor, directing electrophilic substitution to para/ortho positions. Lacks steric hindrance from –CH₂OCH₃ .
- Synthesis : Simpler preparation via direct methoxylation, avoiding multi-step alkylation .
1-Bromo-3-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene
- Formula : C₁₆H₁₅BrClO₃
- MW : 376.65 g/mol
- Key Features : Bulky (4-methoxyphenyl)methoxymethyl group increases steric hindrance.
Electronic and Steric Effects
Physicochemical Properties
Biological Activity
1-Bromo-4-chloro-2-(methoxymethyl)benzene is an aromatic compound with significant interest in biochemical and pharmacological research. Its unique structure, characterized by the presence of bromine and chlorine substituents along with a methoxymethyl group, positions it as a versatile molecule in various biological applications. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.
- Molecular Formula : C8H8BrClO
- Molecular Weight : 239.51 g/mol
- LogP : 2.91 (indicating moderate lipophilicity)
- Vapor Pressure : Approximately 0.1±0.5 mmHg at 25°C
1-Bromo-4-chloro-2-(methoxymethyl)benzene primarily interacts with biological systems through electrophilic aromatic substitution reactions. The compound can undergo free radical bromination, allowing it to interact with nucleophiles and participate in substitution reactions that alter cellular functions.
Key Mechanisms:
- Electrophilic Aromatic Substitution : This process involves the formation of a positively charged benzenonium ion which can then react with various nucleophiles.
- Biochemical Interactions : It can influence enzyme activity and cellular signaling pathways, potentially altering metabolic processes within cells.
Biological Activity
Research indicates that 1-Bromo-4-chloro-2-(methoxymethyl)benzene exhibits various biological activities, including antimicrobial and antifungal properties. The presence of halogen atoms in its structure enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Studies have shown that chlorinated aromatic compounds often possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacteria and fungi, suggesting that 1-Bromo-4-chloro-2-(methoxymethyl)benzene may similarly affect microbial growth.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of 1-Bromo-4-chloro-2-(methoxymethyl)benzene suggests that it can be absorbed effectively due to its lipophilicity (LogP of 2.91). This property may facilitate its distribution in biological systems and potential bioaccumulation.
ADME Properties:
- Absorption : Likely to be well absorbed due to moderate lipophilicity.
- Distribution : Potential for widespread distribution in tissues.
- Metabolism : Expected to undergo metabolic transformations primarily through cytochrome P450 enzymes.
- Excretion : Predominantly via urine after conjugation.
Applications in Research
The compound is utilized in various fields, including:
- Pharmaceutical Development : As a precursor for synthesizing biologically active molecules.
- Chemical Synthesis : Used as an intermediate in organic synthesis for creating more complex structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
